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Compound of Interest

Compound Name: AZ505

Cat. No.: B519963 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide to the use of AZ505, a potent and

selective inhibitor of the SET and MYND domain-containing protein 2 (SMYD2) lysine

methyltransferase, for in vivo experimental studies.

Introduction
AZ505 is a valuable research tool for investigating the biological roles of SMYD2-mediated

protein methylation in various physiological and pathological processes.[1][2][3] As a selective

inhibitor, it allows for the targeted interrogation of SMYD2's function in cellular signaling, gene

regulation, and disease progression. In vivo studies are critical for validating the therapeutic

potential of targeting SMYD2, and these notes provide essential information on the dosage,

administration, and experimental protocols for using AZ505 in animal models.

Mechanism of Action
AZ505 is a substrate-competitive inhibitor of SMYD2, binding to the peptide-binding groove of

the enzyme.[3] By blocking the catalytic activity of SMYD2, AZ505 prevents the methylation of

both histone and non-histone protein substrates. This inhibition modulates the function of key

signaling pathways implicated in various diseases.
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Signaling Pathways Affected by AZ505:
AKT/PTEN Pathway: AZ505 has been shown to inhibit the phosphorylation of AKT and

increase the expression of the tumor suppressor PTEN.[2] SMYD2 can methylate PTEN,

leading to its inactivation and subsequent activation of the pro-survival AKT pathway. By

inhibiting SMYD2, AZ505 can restore PTEN function and downregulate AKT signaling.

STAT3 and NF-κB Pathways: AZ505 can suppress the phosphorylation and activation of

STAT3 and the p65 subunit of NF-κB.[2] Both STAT3 and NF-κB are critical transcription

factors involved in inflammation and cell survival, and their methylation by SMYD2 can

enhance their activity.

TGF-β/Smad3 Pathway: Inhibition of SMYD2 by AZ505 can lead to the suppression of

Smad3 phosphorylation, a key step in the TGF-β signaling pathway, which is heavily involved

in fibrosis and other pathologies.

Below is a diagram illustrating the mechanism of action of AZ505 and its impact on key

signaling pathways.
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Caption: AZ505 inhibits SMYD2, affecting downstream signaling pathways.

Dosage and Administration for In Vivo Experiments
The following tables summarize the reported dosages and administration routes for AZ505 in

murine models.

Table 1: Summary of AZ505 In Vivo Dosages and
Administration
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Animal
Model

Dosage
Administrat
ion Route

Dosing
Schedule

Study
Duration

Reference

Mouse (Bone

Metabolism)
5 mg/kg

Intraperitonea

l (IP)
Daily 4 weeks [1]

Mouse (Bone

Metabolism)
0.1 mg/kg

Intraperitonea

l (IP)
Daily 2 weeks [1]

Mouse

(NASH

Model)

10 mg/kg
Intraperitonea

l (IP)

3 times per

week
4 weeks [4]

Mouse

(Peritoneal

Fibrosis)

Not specified
Intraperitonea

l (IP)
Not specified Not specified [2]

Note: Researchers should perform dose-response studies to determine the optimal dosage for

their specific animal model and experimental endpoint.

Experimental Protocols
Preparation of AZ505 for In Vivo Administration
Materials:

AZ505 powder

Dimethyl sulfoxide (DMSO), sterile

Phosphate-buffered saline (PBS), sterile

Sterile, light-protected microcentrifuge tubes

Sterile syringes and needles

Protocol:

Stock Solution Preparation:
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Prepare a stock solution of AZ505 in DMSO. For example, to prepare a 10 mg/mL stock

solution, dissolve 10 mg of AZ505 in 1 mL of DMSO.

Vortex or sonicate briefly to ensure complete dissolution.

Store the stock solution in small aliquots at -20°C or -80°C, protected from light.

Working Solution Preparation (for Intraperitoneal Injection):

On the day of injection, thaw a vial of the AZ505 stock solution.

Dilute the stock solution to the final desired concentration using sterile PBS. A common

vehicle composition is 10% DMSO in PBS.[4]

Example for a 5 mg/kg dose in a 25g mouse:

Desired dose: 5 mg/kg * 0.025 kg = 0.125 mg

If the final injection volume is 100 µL (0.1 mL), the required concentration of the working

solution is 0.125 mg / 0.1 mL = 1.25 mg/mL.

To prepare 1 mL of the 1.25 mg/mL working solution with 10% DMSO:

Take 125 µL of the 10 mg/mL AZ505 stock solution in DMSO.

Add 875 µL of sterile PBS.

Vortex gently to mix.

The final working solution should be clear. If precipitation occurs, adjustments to the

formulation (e.g., addition of a surfactant like Tween 80, with appropriate vehicle controls)

may be necessary, but this requires validation.

Administer the prepared solution to the animal immediately.

In Vivo Experimental Workflow Example: Efficacy Study
in a Mouse Model
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The following diagram outlines a general workflow for an in vivo efficacy study using AZ505.
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Caption: A general workflow for an in vivo efficacy study with AZ505.

Pharmacokinetics and Toxicology
Pharmacokinetics
Currently, there is limited publicly available information on the detailed pharmacokinetic profile

of AZ505 in animal models, including its half-life, bioavailability, and clearance. Researchers

are encouraged to perform their own pharmacokinetic studies to determine these parameters in

their specific experimental setup.

Toxicology
Formal in vivo toxicology studies for AZ505 have not been extensively reported in the scientific

literature. However, the available studies using dosages up to 10 mg/kg in mice have not

reported overt signs of toxicity.[1][4] As with any experimental compound, it is crucial to monitor

animals closely for any adverse effects, including changes in weight, behavior, and overall

health. For long-term studies or when using higher doses, a preliminary maximum tolerated

dose (MTD) study is recommended.

Conclusion
AZ505 is a powerful tool for investigating the role of SMYD2 in health and disease. The

information provided in these application notes serves as a starting point for designing and

conducting robust in vivo experiments. Adherence to careful preparation and administration

protocols, along with thorough monitoring, will ensure the generation of reliable and

reproducible data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12104009/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12104009/
https://www.apexbt.com/az505.html
https://www.researchgate.net/figure/Biophysical-Characterization-of-AZ505-A-ITC-data-showing-AZ505-binding-to-SMYD2-B_fig2_51514785
https://www.benchchem.com/product/b519963#az505-dosage-and-administration-for-in-vivo-experiments
https://www.benchchem.com/product/b519963#az505-dosage-and-administration-for-in-vivo-experiments
https://www.benchchem.com/product/b519963#az505-dosage-and-administration-for-in-vivo-experiments
https://www.benchchem.com/product/b519963#az505-dosage-and-administration-for-in-vivo-experiments
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b519963?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b519963?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

